tert-Butyldiphenylphosphine

Catalog No.
S662536
CAS No.
6002-34-2
M.F
C16H19P
M. Wt
242.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyldiphenylphosphine

CAS Number

6002-34-2

Product Name

tert-Butyldiphenylphosphine

IUPAC Name

tert-butyl(diphenyl)phosphane

Molecular Formula

C16H19P

Molecular Weight

242.29 g/mol

InChI

InChI=1S/C16H19P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

QZUPHAGRBBOLTB-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2

tert-Butyldiphenylphosphine (t-BuPPh2) is a type of organophosphine compound gaining significant interest in scientific research due to its unique properties. Its bulky tert-butyl group and diphenylphosphine group contribute to its steric hindrance and electron-donating characteristics, making it valuable in various applications across diverse fields.

Applications in Catalysis

One of the most prominent research areas for t-BuPPh2 is catalysis. Its ability to form complexes with transition metals like nickel, palladium, and ruthenium allows it to act as a ligand, influencing the rate and selectivity of various chemical reactions:

  • Nickel/Lewis acid-catalyzed carbocyanation of alkynes: t-BuPPh2 plays a crucial role in this reaction, enabling the conversion of alkynes (compounds with carbon-carbon triple bonds) into carbocyanates (compounds with conjugated double bonds) using acetonitrile or substituted acetonitriles [].
  • Palladium-catalyzed hydrocarboxylation of acetylene to acrylic acid: This reaction utilizes t-BuPPh2 as a ligand in a palladium-based catalyst system, allowing the efficient production of acrylic acid (an important industrial chemical) from acetylene and carbon monoxide under mild conditions [].
  • Palladium catalyst for methoxycarbonylation reactions: t-BuPPh2 is also employed in the formation of palladium catalysts used in methoxycarbonylation reactions, which introduce a methoxycarbonyl group (CH3OCO-) into organic molecules [].
  • Ru-catalyzed transfer hydrogenation in reductive coupling: t-BuPPh2 acts as a ligand in ruthenium catalysts for the reductive coupling of disubstituted allenes (compounds with two cumulated double bonds) with aldehydes (compounds with a carbonyl group) through transfer hydrogenation [].
  • Stereoselective silylation by dehydrogenative Si-O coupling: Recent research explores the application of t-BuPPh2 in stereoselective silylation reactions, where it facilitates the formation of silicon-oxygen bonds with high stereoselectivity (control over the spatial arrangement of atoms) using Si-stereogenic silanes (silanes with a stereocenter) [].

These examples highlight the versatility of t-BuPPh2 in various catalytic processes, enabling the development of efficient and selective methods for synthesizing valuable chemicals.

Other Research Applications

Beyond catalysis, research explores the potential of t-BuPPh2 in other scientific fields:

  • Material science: The unique properties of t-BuPPh2 make it a potential candidate for the development of novel materials with specific functionalities, although research in this area is still ongoing.
  • Biomedicine: Preliminary studies suggest that t-BuPPh2 may possess biological activity, but further investigation is needed to understand its potential applications in this area.
  • Origin: tdpp is a synthetic compound not found naturally.
  • Significance: tdpp's significance lies in its ability to act as a strong ligand in organometallic chemistry. The bulky tert-butyl group provides steric hindrance, while the diphenylphosphine moiety readily donates a lone pair of electrons to form stable complexes with various transition metals. These complexes find applications in catalysis, homogenous reactions, and material science [].

Molecular Structure Analysis

  • Key features: tdpp possesses a central phosphorus atom (P) bonded to two phenyl (C6H5) groups and a tert-butyl group (C(CH3)3). The P-C (phenyl) bonds are single bonds, while the P-C (tert-butyl) bond is also a single bond.
  • Notable aspects: The bulky tert-butyl group creates steric hindrance around the phosphorus atom, influencing the coordination geometry and reactivity of the formed complexes.

Chemical Reactions Analysis

Synthesis:

tdpp can be synthesized by the reaction of lithium diphenylphosphide (LiPPh2) with tert-butyl chloride ((CH3)3CCl) according to the following equation:

(C6H5)2PLi + (CH3)3CCl → (C6H5)2PC(CH3)3 + LiCl

Other relevant reactions:

tdpp readily reacts with transition metal halides (MClx) to form stable complexes. The general form of the reaction is:

(C6H5)2PC(CH3)3 + MClx → [(C6H5)2PC(CH3)3]nMClx-n (where M is the transition metal, n is the number of tdpp ligands coordinated, and x is the halogen)

The specific reaction products and their structures depend on the metal, the number of tdpp ligands involved, and the reaction conditions.


Physical And Chemical Properties Analysis

  • Melting point: 79-81 °C
  • Boiling point: 260-262 °C (at 10 mmHg)
  • Solubility: Soluble in common organic solvents like dichloromethane, toluene, and THF.
  • Stability: Air and moisture sensitive. Needs to be stored under inert atmosphere.

tdpp acts as a ligand in organometallic complexes. The lone pair of electrons on the phosphorus atom donates to the empty orbitals of the transition metal, forming coordinate covalent bonds. This donation of electrons influences the electronic properties of the metal center, affecting its reactivity and ability to participate in various catalytic cycles []. The bulky tert-butyl group can influence the regioselectivity and stereoselectivity of these reactions by controlling the orientation of substrates around the metal center.

  • tdpp is flammable and can irritate skin and eyes [].
  • It is classified as harmful upon ingestion [].
  • When handling tdpp, proper personal protective equipment (PPE) including gloves, safety glasses, and fume hood should be used [].

XLogP3

4

Other CAS

6002-34-2

Wikipedia

Tert-Butyldiphenylphosphine

Dates

Modify: 2023-08-15
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

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